molecular formula C11H23ClN4O4 B557158 Boc-Arg-OH.HCl CAS No. 35897-34-8

Boc-Arg-OH.HCl

Cat. No. B557158
CAS RN: 35897-34-8
M. Wt: 310.78 g/mol
InChI Key: HDELGKMVZYHPPB-FJXQXJEOSA-N
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Description

Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is an organic compound . It appears as a white solid powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It is relatively stable at room temperature but can absorb moisture when exposed to humid air .


Synthesis Analysis

The synthesis of Boc-L-Arg-OH.HCl involves two main steps :

  • Hydrochloride salt formation : Tert-butyloxycarbonyl-L-arginine reacts with hydrochloric acid to form Boc-L-Arg-OH.HCl .

Molecular Structure Analysis

The molecular formula of Boc-Arg-OH.HCl is C11H23ClN4O4 . Its molecular weight is 310.78 .


Physical And Chemical Properties Analysis

Boc-Arg-OH.HCl is a white powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It has a boiling point of 494°C at 760 mmHg . The compound is relatively stable at room temperature but can absorb moisture when exposed to humid air .

Scientific Research Applications

  • Synthesis of α-Amino Ketones : The reaction of N-Boc-α-amino acids with aryllithium reagents, followed by the removal of the nitrogen protecting group, provides enantiomerically pure α-amino aryl ketones as their corresponding HCl salts. This is a practical method for accessing pharmaceutically interesting compounds from commercially available materials (Florjancic & Sheppard, 2003).

  • Organotin(IV) Complexes Synthesis : N-Boc-Arg-OH has been used to synthesize novel diorganotin(IV) and triorganotin(IV) derivatives, exhibiting marked cytotoxic activity against human colorectal carcinoma cells, higher than that of cisplatin (Girasolo et al., 2010).

  • Peptide Synthesis : In peptide synthesis, N-Boc protected amino acids are key intermediates. For instance, the use of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with N-Boc protected amino acids yields high-quality peptides (Pedersen et al., 1982).

  • Development of Fluorescent Arginine Derivatives : Boc-Arg(Nap)-OH, a derivative with a fluorescent side-chain, was synthesized for photophysical studies. The fluorophore alters the pKa of the side-chain guanidinium group, enabling unique protonation states (Marshall et al., 2019).

  • Emulsifying Agents in Food Systems : Phytosteryl amino acid ester hydrochlorides, produced by esterification of phytosterols with N-Boc amino acids, show higher emulsifying properties and potential application in food systems (Jia et al., 2019).

  • Antioxidant Potential in Medicinal Chemistry : A tetrapeptide derivative Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu demonstrated potent antioxidant activity and cardioprotective effects in a study on myocardial necrosis in rats (Manikandan et al., 2002).

  • Efficient N-Boc Protection of Amines : Boc-Arg-OH.HCl plays a role in the efficient and practical N-Boc protection of various amines, a critical process in synthetic organic chemistry (Varala et al., 2006).

Safety And Hazards

Boc-Arg-OH.HCl is relatively safe under normal use conditions, but precautions should be taken . Avoid inhaling dust or contacting skin. Wear protective gloves, eyeglasses, and masks to avoid direct contact or inhalation of dust . Store in a dry, cool, well-ventilated place, away from direct sunlight . Dispose of waste according to local regulations .

Future Directions

Boc-Arg-OH.HCl is used in biochemical research . It serves as an intermediate in peptide and protein synthesis, used for constructing peptide chains . It is also used in drug research for synthesizing biologically active polypeptide drugs and antibiotics . Furthermore, it is used as a standard in mass spectrometry analysis . The future directions of Boc-Arg-OH.HCl are likely to continue in these areas of research and application.

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDELGKMVZYHPPB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg-OH.HCl

CAS RN

35897-34-8
Record name L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35897-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
OV Gribovskaya, VP Martinovich… - Russian Journal of …, 2012 - Springer
Using computer analysis, a minimal sequence of Arg136-Asn137-Trp138-Asp139 that can bind to IgE C3 and C4 fragments was determined for the high-affinity receptor FcɛRI, a key …
Number of citations: 4 link.springer.com
X Wu, Y Chen, H Aloysius, L Hu - Beilstein Journal of Organic …, 2011 - beilstein-journals.org
… Boc-Arg-OH∙HCl directly without protecting the guanidino group and found that Boc-Arg-OH∙HCl … and 11 starting from Boc-Gln-OH, Boc-Arg-OH∙HCl and Boc-Phe-OH in excellent yields (…
Number of citations: 12 www.beilstein-journals.org
C Morán, MR Infante, P Clapés - Journal of the Chemical Society …, 2001 - pubs.rsc.org
… Boc-Arg-OH·HCl or H-Arg-OMe. For the sake of simplicity, we investigated if Boc-Arg-OH·HCl could be esterified directly under thermodynamically controlled conditions (Scheme 1B). …
Number of citations: 41 pubs.rsc.org
SR Marshall, ML Stoudt, MA DiVittorio… - The Journal of …, 2019 - ACS Publications
… To this were added Boc-Arg-OH·HCl·H 2 O (0.66 g, 2.0 mmol), sodium tert-butoxide (0.48 g, 5.0 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (“Xantphos,” 0.030 g, 0.052 …
Number of citations: 2 pubs.acs.org
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
… symmetrical anhydride and Boc-Arg-OH-HCl was double … Boc-Arg-OH-HCl was double coupled using the DIPC-… agitated for 45 min with a mixture of BocArg-OH-HCl (0.186 g, 0.6 mmol) …
Number of citations: 89 pubs.acs.org
MC Allen, DE Brundish, R Wade… - Journal of Medicinal …, 1982 - ACS Publications
… Boc-Arg-OH-HCl (1.8 mmol) was incubated with DCC (0.9 mmol) in DMA (10 mL) for 5 min beforebeing added to the resin. Boc-Arg-Pro-Lys(Boc)-Pro-Gln-Gln-Phe-Phe(4-I)-GlyLeu-Met-…
Number of citations: 22 pubs.acs.org
VF Pozdnev - International Journal of Peptide and Protein …, 1994 - Wiley Online Library
… For this synthesis one can use Z-Arg-OH HBr or Boc-Arg-OH HCl. However, obtaining these compounds is an individual stage (24,25) which complicates the procedure. In some cases it …
Number of citations: 43 onlinelibrary.wiley.com
S Bajusz, E Szell, D Bagdy, E Barabas… - Journal of medicinal …, 1990 - ACS Publications
D-Phe-Pro-Arg-H sulfate (GYKI-14166) is a highly active andselective inhibitor of thrombin both in vitro and in vivo. Recent studies on the stability of D-Phe-Pro-Arg-H in neutral …
Number of citations: 238 pubs.acs.org
R Sheng, K Xia, J Chen, Y Xu, A Cao - Journal of Biomaterials …, 2013 - Taylor & Francis
The development of new non-viral gene vectors with the advantages of low cytotoxicity and high gene transfection efficiency is a recent trend in gene therapy. In this work, we developed …
Number of citations: 8 www.tandfonline.com
JW Van Nispen, TC Hageman, HA Scheraga - Archives of Biochemistry …, 1977 - Elsevier
The following peptides were synthesized by classical methods in solution: Ac-Gly-Gly- Val-Arg-Gly-Pro-Arg-Val-Val-Glu-Arg-NHCH 3 (A), Ac-Ala-Glu-Gly-Gly-Gly-Val- Arg-Gly-Pro-Arg-…
Number of citations: 41 www.sciencedirect.com

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